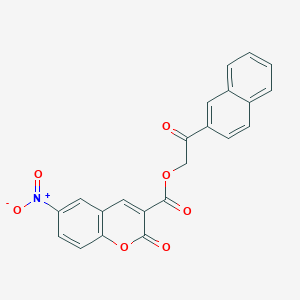

2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMQAQUVXVGKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Nitration of Chromene Derivatives

Nitration of pre-formed chromene-3-carboxylates using HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 6. However, this method risks over-nitration and requires strict temperature control.

Transesterification

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes transesterification with 2-(naphthalen-2-yl)-2-oxoethanol in toluene using p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot method avoids acid chloride handling but achieves lower yields (~45%).

Optimization and Challenges

Functional Group Compatibility

The nitro group’s electron-withdrawing nature complicates esterification by reducing the nucleophilicity of the carboxylic acid. Activation via acid chloride is essential.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group in the chromene ring can be oxidized to form nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different derivatives.

Substitution: : The hydroxyl and carboxyl groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Reagents like thionyl chloride (SOCl₂) for carboxyl group substitution and various alkyl halides for nucleophilic substitution reactions.

Major Products Formed

Oxidation: : Nitroso derivatives and nitrate esters.

Reduction: : Amines and amides.

Substitution: : Ester derivatives and alkylated products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger . The nitro group in the structure may enhance these properties by facilitating interactions with microbial cell components.

- Anticancer Potential : Chromene derivatives have been explored for their anticancer activities. Research has demonstrated that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. The presence of the naphthalenyl group may contribute to the compound's ability to intercalate DNA or inhibit specific enzymes involved in cancer progression .

- Anti-inflammatory Effects : Some studies suggest that chromene-based compounds possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2 .

Materials Science Applications

- Fluorescent Dyes : The unique structure of 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate makes it a candidate for use as a fluorescent dye in various applications, including biological imaging and sensors. The naphthalene moiety can provide strong fluorescence properties when excited by UV light .

- Photovoltaic Materials : Compounds with chromene structures are being investigated for their potential use in organic photovoltaic devices due to their ability to absorb light and facilitate charge transport. This application is particularly relevant in the development of sustainable energy solutions .

Research Tool Applications

- Chemical Probes : The compound can serve as a chemical probe in biochemical assays to investigate enzyme activity or cellular processes. Its ability to interact with biological macromolecules makes it suitable for studying protein-ligand interactions .

- Synthesis of Novel Compounds : It can be used as a building block in the synthesis of more complex organic molecules, particularly those aimed at exploring structure-activity relationships in drug discovery .

Case Study 1: Antimicrobial Screening

A series of derivatives based on the chromene structure were synthesized and screened for antimicrobial activity. Results indicated that modifications at specific positions on the chromene ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the cytotoxic effects of various chromene derivatives against several cancer cell lines, including breast and colon cancer cells. The results demonstrated promising IC50 values, suggesting that these compounds could be further developed into therapeutic agents for cancer treatment .

Mecanismo De Acción

The exact mechanism by which 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways, such as enzyme inhibition or modulation of signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of coumarin-3-carboxylate esters. Below is a comparative analysis with structurally related derivatives:

Key Differences

The 2-(naphthalen-2-yl)-2-oxoethyl ester group introduces significant steric bulk and aromaticity, which may reduce solubility in polar solvents compared to smaller esters (e.g., ethyl or methyl groups) .

Synthetic Routes: Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (precursor to the target compound) is synthesized via condensation reactions, as described in . In contrast, hydrazone derivatives (e.g., compounds 8a–f in ) are synthesized via hydrazine-aldehyde condensations, highlighting divergent functionalization strategies .

Halogenated analogues (e.g., 6-chloro/fluoro derivatives) are often prioritized for drug discovery due to improved metabolic stability and binding affinity .

Physicochemical Properties

- Solubility : The naphthalene moiety likely reduces aqueous solubility compared to ethyl or methyl esters, necessitating organic solvents (e.g., DMSO) for biological assays.

- Thermal Stability : Nitro groups generally decrease thermal stability, though this may be counterbalanced by the rigid coumarin core .

Actividad Biológica

The compound 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is . The structure features a naphthalene moiety linked to a chromene core, which is known for its diverse biological properties. The presence of nitro and carboxylate groups enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds in the chromene class exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, studies show that derivatives with similar structures can reduce oxidative stress markers in vitro, suggesting potential protective effects against oxidative damage in cells .

Anticancer Activity

Several studies have investigated the anticancer properties of chromene derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Experimental data suggest that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in several cancer cell lines, leading to reduced cell proliferation .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 20 | Cell cycle arrest |

| Study C | A549 | 18 | Inhibition of metastasis |

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it irreversibly inhibits phospholipase A2 (sPLA2), with an IC50 value of approximately 3.1 nmol . This inhibition may contribute to its anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Study on Anticancer Effects : A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth. The study utilized flow cytometry to analyze apoptosis rates and confirmed increased levels of pro-apoptotic proteins .

- Enzyme Inhibition Research : Another research effort focused on the enzyme inhibition profile of this compound against sPLA2. The results indicated a strong inhibitory effect, suggesting potential applications in therapeutic strategies for conditions involving inflammation .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the chromene core. A common approach includes:

- Step 1: Condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 2-(naphthalen-2-yl)-2-oxoethyl derivatives. This may involve activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or dichloromethane .

- Step 2: Purification via column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) to isolate the ester product. Yields can be optimized by controlling reaction time, temperature, and stoichiometry .

- Validation: Confirm intermediates using TLC and final product purity via HPLC or NMR .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from conformational flexibility or crystal packing effects. To address this:

- Multi-Technique Validation: Combine experimental data (e.g., ¹H/¹³C NMR, IR, HRMS) with computational methods (DFT calculations for optimized geometries and chemical shifts). For example, compare calculated NMR spectra (using Gaussian or ORCA) with observed data to identify deviations caused by solvation or tautomerism .

- X-ray Crystallography: Resolve ambiguities by determining the single-crystal structure. Use SHELX for refinement, ensuring data-to-parameter ratios > 10 and R-factors < 0.05 for high reliability .

- Dynamic Effects: Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers) that may explain split signals .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Diffraction: Resolve the crystal structure to confirm stereochemistry. Key metrics: space group, unit cell parameters, and hydrogen bonding networks .

- HRMS: Validate molecular weight (e.g., m/z 414.1582 for related compounds) with < 3 ppm error .

Advanced: How can reaction conditions be optimized to improve the yield of the final esterification step?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O) or enzymes (lipases) for esterification efficiency. BF₃ enhances electrophilicity of the carbonyl, accelerating nucleophilic attack .

- Solvent Effects: Compare polar aprotic solvents (DMF, DCM) vs. toluene. DMF may stabilize intermediates but could hydrolyze nitro groups; anhydrous conditions are critical .

- Temperature Control: Perform reactions under reflux (e.g., 40–60°C) to balance kinetics and thermal decomposition. Monitor via in-situ FTIR for real-time progress .

- Workup: Quench with ice-water to precipitate crude product, then recrystallize from ethanol/water for higher purity .

Basic: What pharmacological assays are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

- In Vitro Models:

- COX-2 Inhibition: Use ELISA kits to measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages .

- NF-κB Pathway: Transfect RAW 264.7 cells with a luciferase reporter plasmid to assess NF-κB activation .

- Cell Viability: Pre-screen with MTT assays to ensure non-cytotoxicity at tested concentrations (e.g., 1–100 µM) .

- Comparative Analysis: Benchmark against ibuprofen or celecoxib to determine IC₅₀ values .

Advanced: How can researchers address low crystallinity issues during X-ray structure determination?

Methodological Answer:

- Crystallization Trials: Screen solvents (e.g., DMSO/water, ethanol/ethyl acetate) using vapor diffusion or slow evaporation. Additives like seed crystals or ionic liquids can promote nucleation .

- Data Collection: Use synchrotron radiation for weak diffractors. For twinned crystals, apply SHELXL's TWIN command to refine data .

- Alternative Techniques: If crystals remain elusive, use powder XRD paired with Rietveld refinement or solid-state NMR to infer structural motifs .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the nitro and chromene groups .

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester bond .

- Stability Monitoring: Periodically check via HPLC for decomposition products (e.g., free carboxylic acid or naphthalene derivatives) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with varying substituents (e.g., replacing nitro with methoxy or halogens) to assess electronic effects .

- Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with COX-2 active site) .

- Biological Testing: Compare IC₅₀ values across analogs in enzyme inhibition assays. Correlate logP values (HPLC-derived) with membrane permeability .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

Methodological Answer:

- DFT Software: Gaussian or ORCA for optimizing geometries and calculating frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Use GROMACS to simulate solvation effects and conformational changes under physiological conditions .

- Docking Programs: AutoDock or Schrödinger Suite for predicting binding affinities to biological targets (e.g., cyclooxygenase) .

Advanced: How to troubleshoot low yields in the nitro-group introduction step?

Methodological Answer:

- Nitration Conditions: Optimize mixed acid (HNO₃/H₂SO₄) ratios and temperature. Excessive heat can lead to byproducts (e.g., di-nitration or oxidation) .

- Electrophilic Directing Groups: Ensure the chromene core has electron-donating groups (e.g., methoxy) to enhance nitration at the 6-position .

- Workup Alternatives: Neutralize with NaHCO₃ instead of water to minimize side reactions. Purify via flash chromatography with silica gel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.